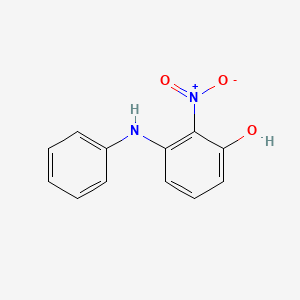
3-Anilino-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an aniline group (C6H5NH2) attached to the phenol ring, which also contains a nitro group (NO2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-nitrophenol typically involves the nitration of aniline derivatives followed by the introduction of the phenol group. One common method is the nitration of 2-nitroaniline, which can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitrophenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to form quinones under specific conditions.
Substitution: The aniline group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aminophenols, quinones, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Anilino-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Anilino-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
3-Anilino-2-nitrophenol can be compared with other nitrophenol derivatives, such as:
2-Nitrophenol: Similar in structure but lacks the aniline group, leading to different chemical properties and reactivity.
4-Nitrophenol: Another isomer with the nitro group in the para position, which affects its chemical behavior and applications.
2-Amino-3-nitrophenol: Contains an amino group instead of an aniline group, resulting in different biological activities and uses
The uniqueness of this compound lies in its combination of the aniline and nitro groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
670234-45-4 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-anilino-2-nitrophenol |
InChI |
InChI=1S/C12H10N2O3/c15-11-8-4-7-10(12(11)14(16)17)13-9-5-2-1-3-6-9/h1-8,13,15H |
Clave InChI |
ZYAKALYRVDKBAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



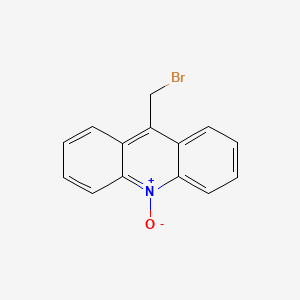

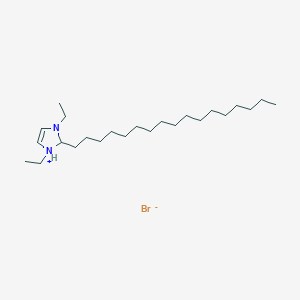
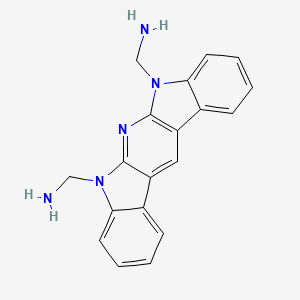
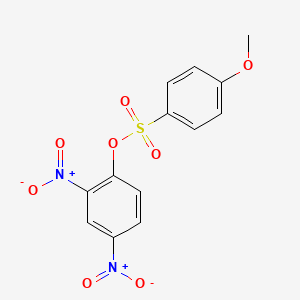
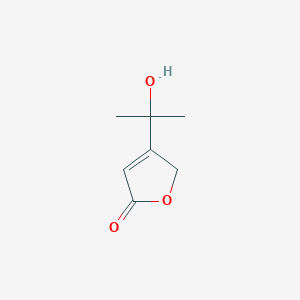
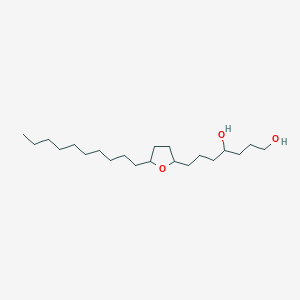

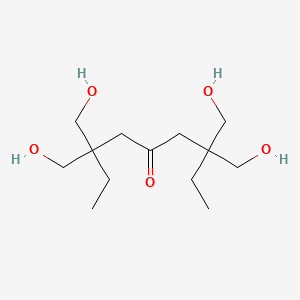
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
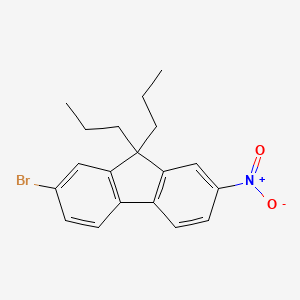
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
